2-(2-Methoxyphenyl)-2-methylpropan-1-ol CAS number search
2-(2-Methoxyphenyl)-2-methylpropan-1-ol CAS number search
An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol
Chemical Identifier:
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CAS Number: 856994-25-7
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Molecular Formula: C₁₁H₁₆O₂
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Molecular Weight: 180.24 g/mol
Introduction
2-(2-Methoxyphenyl)-2-methylpropan-1-ol is a tertiary alcohol of interest in synthetic organic chemistry. Its structure, featuring a methoxyphenyl group and a neopentyl alcohol moiety, makes it a potential building block for more complex molecules in pharmaceutical and materials science research. The strategic placement of the methoxy group at the ortho position of the phenyl ring can influence the molecule's conformation and electronic properties, offering unique possibilities for its use as a precursor or intermediate.
This guide provides a comprehensive overview of the plausible and efficient synthesis of this compound, focusing on the well-established Grignard reaction. It is intended for researchers and drug development professionals, offering a detailed experimental protocol, an explanation of the underlying chemical principles, and methods for structural characterization.
Physicochemical Properties (Predicted)
Due to the limited availability of experimental data for this specific compound, the following table summarizes its predicted physicochemical properties based on its chemical structure. These values are estimations and should be confirmed experimentally.
| Property | Predicted Value | Notes |
| Boiling Point | ~250-270 °C | Estimated based on structurally similar aromatic alcohols. |
| Density | ~1.05 g/cm³ | Typical for aromatic compounds with similar functionalities. |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, dichloromethane). Sparingly soluble in water. | The hydroxyl group provides some polarity, but the aromatic ring and alkyl groups dominate. |
| pKa | ~16-18 | Typical for a tertiary alcohol. |
| LogP | ~2.5 - 3.0 | Indicates a moderate degree of lipophilicity. |
Proposed Synthetic Pathway: Grignard Reaction
A highly effective and logical approach to synthesizing 2-(2-Methoxyphenyl)-2-methylpropan-1-ol is through the nucleophilic attack of a Grignard reagent on an epoxide. This method is a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2]
Retrosynthetic Analysis
The target molecule is a primary alcohol with a tertiary carbon center adjacent to the hydroxyl-bearing carbon. This structure strongly suggests a disconnection at the C-C bond between the quaternary carbon and the CH₂OH group. This leads to a synthon of a 2-(2-methoxyphenyl)propan-2-yl carbanion and a formaldehyde cation. In practice, this translates to a Grignard reagent, 2-(2-methoxyphenyl)propylmagnesium halide, and an epoxide, such as ethylene oxide, or more practically for this tertiary structure, the reaction between 2-methoxyphenylmagnesium bromide and 2,2-dimethyloxirane (isobutylene oxide). The Grignard reagent attacks the less sterically hindered carbon of the epoxide ring.[3][4]
Caption: Retrosynthetic analysis of the target molecule.
Reaction Mechanism
The synthesis proceeds via a nucleophilic ring-opening of the epoxide. The carbon atom of the Grignard reagent is highly nucleophilic due to the polarized carbon-magnesium bond.[5] It attacks one of the electrophilic carbon atoms of the epoxide ring. This attack follows an Sₙ2 mechanism, resulting in an inversion of stereochemistry if the carbon were chiral. The reaction opens the strained three-membered ring to form a magnesium alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final alcohol product.[3][4]
Caption: Overall reaction mechanism workflow.
Experimental Protocol
This protocol describes the synthesis of 2-(2-Methoxyphenyl)-2-methylpropan-1-ol from 2-bromoanisole and 2,2-dimethyloxirane.
Materials and Reagents
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2-Bromoanisole (1.0 eq)
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Magnesium turnings (1.2 eq)
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Iodine (1 crystal)
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Anhydrous diethyl ether or THF
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2,2-Dimethyloxirane (Isobutylene oxide) (1.1 eq)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Standard laboratory glassware (oven-dried)
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Magnetic stirrer and heating mantle
Procedure
Part A: Preparation of the Grignard Reagent [6]
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Set up an oven-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure all glassware is completely dry to prevent quenching the Grignard reagent.[5]
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Place the magnesium turnings (1.2 eq) and a small crystal of iodine in the flask. The iodine helps to activate the magnesium surface.
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Under a positive pressure of nitrogen, add a small amount of anhydrous diethyl ether, just enough to cover the magnesium.
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Dissolve 2-bromoanisole (1.0 eq) in anhydrous diethyl ether in the dropping funnel.
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Add a small portion of the 2-bromoanisole solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and the solution becomes cloudy and begins to gently boil. If the reaction does not start, gentle warming may be required.[6]
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Once the reaction has started, add the remaining 2-bromoanisole solution dropwise at a rate that maintains a gentle reflux.
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After the addition is complete, continue to stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting dark grey or brown solution is the Grignard reagent, 2-methoxyphenylmagnesium bromide.[7]
Part B: Reaction with Epoxide and Workup
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Cool the Grignard solution to 0 °C using an ice bath.
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Dissolve 2,2-dimethyloxirane (1.1 eq) in anhydrous diethyl ether and add it to the dropping funnel.
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Add the epoxide solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0-5 °C. This is an exothermic reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure the reaction goes to completion.
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Cool the reaction mixture again in an ice bath and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any remaining Grignard reagent.
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Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).
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Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Part C: Purification
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The crude product can be purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
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Combine the fractions containing the desired product (as determined by TLC analysis) and remove the solvent to yield pure 2-(2-Methoxyphenyl)-2-methylpropan-1-ol.
Caption: Experimental workflow for the synthesis.
Structural Characterization
The identity and purity of the synthesized 2-(2-Methoxyphenyl)-2-methylpropan-1-ol should be confirmed using standard spectroscopic techniques.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons (multiplet, ~6.8-7.3 ppm, 4H).- Methoxy group protons (singlet, ~3.8 ppm, 3H).- Methylene protons (CH₂OH) (singlet or AB quartet, ~3.5-3.7 ppm, 2H).- Methyl protons (singlet, ~1.3 ppm, 6H).- Hydroxyl proton (broad singlet, variable ppm, 1H). |
| ¹³C NMR | - Aromatic carbons (~110-160 ppm).- Quaternary carbon attached to oxygen (~75-85 ppm).- Methylene carbon (CH₂OH) (~65-75 ppm).- Methoxy carbon (~55 ppm).- Methyl carbons (~25-30 ppm). |
| FT-IR | - Broad O-H stretch (~3200-3600 cm⁻¹).- C-H stretches (aromatic and aliphatic, ~2850-3100 cm⁻¹).- C=C aromatic stretches (~1450-1600 cm⁻¹).- C-O stretch (~1050-1250 cm⁻¹). |
| Mass Spec. | - Molecular ion peak (M⁺) at m/z = 180.1150.- Fragments corresponding to loss of water (M-18), loss of CH₂OH (M-31), and cleavage of the benzylic bond. |
Potential Applications and Future Directions
While specific applications for 2-(2-Methoxyphenyl)-2-methylpropan-1-ol are not yet widely reported, its structure suggests potential utility in several areas of research:
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Medicinal Chemistry: The methoxyphenyl moiety is present in numerous biologically active compounds. This molecule could serve as a starting material for the synthesis of novel therapeutic agents.
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Ligand Synthesis: The hydroxyl group can be further functionalized to create ligands for catalysis or coordination chemistry.
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Polymer Science: As a functionalized monomer, it could be incorporated into polymers to modify their physical or chemical properties.
Further research is needed to explore the reactivity of this molecule and to evaluate its potential in various applications.
References
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Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from [Link]
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University of Calgary. (n.d.). Synthesis and Structure of Alcohols. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 17.5: Alcohols from Carbonyl Compounds - Grignard Reagents. Retrieved from [Link]
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Chemistry Steps. (2026, January 17). The Grignard Reaction of Epoxides. Retrieved from [Link]
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Grignard Reaction. (n.d.). Retrieved from [Link]
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De Gruyter. (2025, December 5). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Retrieved from [Link]
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PubChem. (n.d.). 2-(2-Methoxyphenyl)propan-2-ol. Retrieved from [Link]
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PubMed. (2000, December 15). Dietary fibre, physicochemical properties and their relationship to health. Retrieved from [Link]
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PubMed. (n.d.). [Physico-chemical properties related to gastrointestinal function of 6 sources of dietary fiber]. Retrieved from [Link]
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PubMed. (2003, December 15). Characterization of physicochemical properties of ferulic acid. Retrieved from [Link]
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Fundamentals of Organic Chemistry. (n.d.). 6.4 Reactions of Alkyl Halides: Grignard Reagents. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
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